molecular formula C14H13NO2 B8816064 N-(2-methoxyphenyl)benzamide CAS No. 5395-00-6

N-(2-methoxyphenyl)benzamide

Cat. No.: B8816064
CAS No.: 5395-00-6
M. Wt: 227.26 g/mol
InChI Key: ZHBQARHZUMHTRK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

5395-00-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

ZHBQARHZUMHTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (6.0 mg, 0.0315 mmol, 1.0 mol %), benzamide (460 mg, 3.80 mmol), K2CO3 (850 mg, 6.15 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (40 μL, 0.333 mmol, 11 mol %), 2-bromoanisole (0.38 mL, 3.05 mmol) and dioxane (0.50 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 5:1; 20 mL fractions). Fractions 10-15 provided 573 mg (83% yield) of the product as a colorless oil. The 1H NMR spectrum was in accord with that reported by Narasaka et al. Tsutsi, H.; Ichikawa, T.; Narasaka, K. Bull Chem. Soc. Jpn. 1999, 72, 1869.
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
850 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
6 mg
Type
catalyst
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Using general procedure A, benzamide (150 mg, 1.24 mmol) was coupled with 2-iodoanisole (135 μL, 1.04 mmol) at 40° C. for 18 h. The crude product was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 3:1; 15 mL fractions). Fractions 8–12 provided 49 mg (21% yield) of the product as a colorless oil. The 1H NMR spectrum was in accord with that reported by Narasaka et al. Tsutsi, H.; Ichikawa, T.; Narasaka, K. Bull. Chem. Soc. Jpn. 1999, 72, 1869.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step Two
Yield
21%

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